Cas no 75567-38-3 (2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-)
![2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- structure](https://it.kuujia.com/scimg/cas/75567-38-3x500.png)
75567-38-3 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
- 20-Deoxyingenol 3-angelate
- 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-
- 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene,2-butenoic acid deriv.
- 2-Butenoicacid, 2-methyl-,1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, [1aR-[1aa,2b,5b,5ab,6b(Z),8aa,9a,10aa]]-
- 3-Angelyl-20-deoxyingenol
- Euphorbia factor H8
- PEP 006
- CS-0017346
- AKOS040761021
- 75567-38-3
- DTXSID001311410
- HY-N1684
- CHEMBL4071723
- SCHEMBL15589568
- (dihydroxy-pentamethyl-oxo-[?]yl) (Z)-2-methylbut-2-enoate
- BDBM50470110
- [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
- [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
- B2703-477471
-
- Inchi: InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1
- Chiave InChI: UQOWJJGOQJONCI-MZRDIQIISA-N
- Sorrisi: O[C@]12[C@@]3(C([C@]([H])(C=C([C@H]2O)C)[C@@H]([C@H]4C[C@H]3C)C4(C)C)=O)C=C([C@@H]1OC(/C(C)=C\C)=O)C
Proprietà calcolate
- Massa esatta: 414.24100
- Massa monoisotopica: 414.24062418g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 909
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 83.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 531.1±50.0 °C at 760 mmHg
- Punto di infiammabilità: 174.1±23.6 °C
- Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),
- PSA: 83.83000
- LogP: 3.35990
- Pressione di vapore: 0.0±3.2 mmHg at 25°C
2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C
2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2799-1 mg |
20-Deoxyingenol 3-angelate |
75567-38-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2799-5 mg |
20-Deoxyingenol 3-angelate |
75567-38-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN2799-5mg |
20-Deoxyingenol 3-angelate |
75567-38-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2799-1 mL * 10 mM (in DMSO) |
20-Deoxyingenol 3-angelate |
75567-38-3 | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-08 | ||
A2B Chem LLC | AH57124-5mg |
20-Deoxyingenol 3-angelate |
75567-38-3 | 98.0% | 5mg |
$719.00 | 2024-04-19 | |
TargetMol Chemicals | TN2799-1 ml * 10 mm |
20-Deoxyingenol 3-angelate |
75567-38-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Letteratura correlata
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
75567-38-3 (2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-) Prodotti correlati
- 75567-37-2(Ingenol Mebutate)
- 54706-70-6(Dodecanoic acid ingenol ester)
- 941979-80-2(N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide)
- 1379313-54-8(6-Bromo-5-fluoro-3,3-dimethylindolin-2-one)
- 224032-19-3(Fmoc-His{Trt(2-Cl)}-OH)
- 2682114-32-3(2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid)
- 2137100-69-5((1r,3r)-1-(5-bromo-2-methylphenyl)-3-fluorocyclobutylmethanol)
- 2227770-00-3((1R)-3-amino-1-(2-bromo-5-chlorophenyl)propan-1-ol)
- 339025-94-4(2-Fluorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone)
- 2418720-22-4((3-Amino-5-formyl-2,4,6-trimethylphenyl)methanesulfonyl fluoride)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
